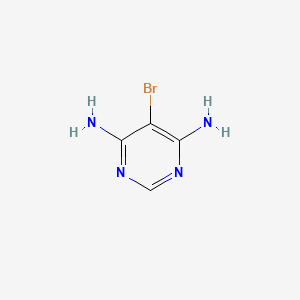

5-Bromopyrimidine-4,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5BrN4 |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

5-bromopyrimidine-4,6-diamine |

InChI |

InChI=1S/C4H5BrN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9) |

InChI Key |

WEQDWMONNXSLMK-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(C(=N1)N)Br)N |

Canonical SMILES |

C1=NC(=C(C(=N1)N)Br)N |

Origin of Product |

United States |

Structural Significance of Pyrimidine Scaffolds in Advanced Organic Chemistry

The synthetic versatility of the pyrimidine (B1678525) ring allows for structural modifications at its 2, 4, 5, and 6 positions, leading to a vast library of derivatives. mdpi.com Consequently, pyrimidine-based compounds have been successfully developed for a wide range of applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govnih.govspectrabase.com The ability of the pyrimidine core to serve as a scaffold for diverse functional groups makes it a cornerstone of modern drug discovery and organic synthesis. spectrabase.com

Role of Halogenation and Diamination in Heterocyclic Compound Functionality

The introduction of specific functional groups onto a heterocyclic core, such as through halogenation and diamination, is a critical strategy for modulating molecular properties and reactivity.

Halogenation is the process of incorporating one or more halogen atoms (e.g., fluorine, chlorine, bromine, iodine) into a molecular structure. chemicalbook.com In heterocyclic chemistry, halogen substituents significantly alter the electronic properties of the ring and can serve as versatile "handles" for further synthetic transformations. chemicalbook.comcymitquimica.com A bromine atom, for instance, can be readily substituted or used as a reactive site in cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a powerful tool for constructing carbon-carbon or carbon-heteroatom bonds. mdpi.comchemsrc.com This reactivity is essential for assembling complex molecules from simpler precursors. researchgate.net

Diamination involves the introduction of two amino groups into a molecule. In heterocyclic compounds, amino groups can act as hydrogen bond donors and acceptors, influencing intermolecular interactions and, consequently, the biological activity and material properties of the compound. smolecule.com Furthermore, these amino groups serve as nucleophilic centers or directing groups in subsequent reactions, enabling the synthesis of fused heterocyclic systems and other complex structures. researchgate.netacs.org The process of vicinal diamination, which places amino groups on adjacent carbons, is a valuable method for synthesizing privileged scaffolds in medicinal chemistry. mdpi.com

Positioning of 5 Bromopyrimidine 4,6 Diamine Within Pyrimidine Derivative Research

Classical and Contemporary Synthetic Routes to the 4,6-Diaminopyrimidine (B116622) Core

The construction of the 4,6-diaminopyrimidine scaffold is a foundational step in the synthesis of the target molecule. Historically, this has been achieved through condensation reactions of a three-carbon component with a reagent containing the N-C-N fragment, such as guanidine (B92328) or urea (B33335).

A common classical approach involves the condensation of malononitrile (B47326) with thiourea (B124793) in the presence of a base like sodium ethoxide to yield 4,6-diaminopyrimidine-2-thiol. brieflands.com This intermediate can then be subjected to further reactions to remove the thiol group. Another established method starts from 4,6-dihydroxypyrimidine, which is converted to 4,6-dichloropyrimidine (B16783) using reagents like phosphorus oxychloride. chemicalbook.comacs.orgnih.gov The dichloro derivative serves as a versatile precursor for subsequent amination. chemicalbook.com

More contemporary methods aim for efficiency and sustainability. Three-component tandem reactions, for instance, offer a metal- and solvent-free approach to substituted pyrimidines by reacting ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) promoted by ammonium iodide. organic-chemistry.org

Strategies for Regioselective Bromination at the 5-Position

Introducing a bromine atom specifically at the 5-position of the pyrimidine ring is a critical step that leverages the electronic properties of the heterocyclic core. The pyrimidine ring, particularly when substituted with electron-donating amino groups at positions 4 and 6, is activated towards electrophilic substitution at the 5-position.

Direct bromination of 4,6-diaminopyrimidine using bromine in a suitable solvent like acetic acid is a common method. The reaction conditions can be controlled to achieve selective monobromination. For instance, bromination of 2,4-diaminopyrimidines in glacial acetic acid with bromine at room temperature, followed by heating, can lead to the corresponding 6-bromo derivatives. A similar principle applies to the bromination of 4,6-diaminopyrimidine.

Alternative brominating agents and conditions have been explored to enhance regioselectivity and yield. The use of a bromide/bromate couple in an aqueous acidic medium provides a practical and efficient alternative to liquid bromine for the regioselective bromination of various organic compounds. rsc.org Furthermore, for certain pyrimidine derivatives, regioselective bromination can be achieved following N-methylation. clockss.org

Amination Reactions for 4,6-Substituted Pyrimidines

The introduction of amino groups at the C4 and C6 positions is typically accomplished through nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyrimidine precursor, most commonly 4,6-dichloropyrimidine. The chlorine atoms serve as good leaving groups, readily displaced by ammonia (B1221849) or primary/secondary amines.

The reaction of 4,6-dichloropyrimidine with an amine can proceed in a stepwise manner, allowing for the potential synthesis of unsymmetrically substituted diaminopyrimidines. nih.gov The reaction conditions, such as solvent, temperature, and the presence of a base, are crucial in controlling the outcome of the amination. For example, the reaction of 4,6-dichloropyrimidine with various amines can be carried out in solvents like butanol or isopropanol, sometimes in the presence of an acid catalyst or a base like diisopropylethylamine (DIPEA). nih.gov

Convergent and Linear Synthesis Approaches

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted pyrimidines has benefited significantly from the development of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions for C-N Bond Formation

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a powerful tool for the formation of C-N bonds in the synthesis of a wide range of nitrogen-containing heterocycles. acs.orgnih.govnih.gov This reaction is highly valuable for the amination of halo-pyrimidines, including 5-bromopyrimidines. acs.orgnih.gov

The effectiveness of the Buchwald-Hartwig amination relies on the use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands have proven to be particularly effective for the amination of a variety of heteroaryl halides. acs.org These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups. For instance, the coupling of 5-bromopyrimidine with various amines has been successfully achieved using a palladium catalyst with appropriate ligands and a base like potassium carbonate or potassium phosphate. acs.orgnih.gov

The choice of ligand and base is critical for the success of the coupling reaction. Studies have shown that for the amination of heteroaryl halides, specific ligand systems may be required to achieve high yields. nih.govresearchgate.net

Other Metal-Mediated Transformations

While palladium catalysis is prominent, other metal-mediated transformations are also employed in the synthesis of substituted pyrimidines. rsc.orgresearchgate.netscilit.com For example, copper-catalyzed Ullmann-type coupling reactions can be used for N-arylation. rsc.org

Magnesium-mediated reactions have also found application. For instance, MgI2 can mediate the Morita-Baylis-Hillman reaction to create precursors for substituted pyrimidines. nih.gov Furthermore, regioselective bromine/magnesium exchange reactions using bimetallic reagents like sBu2Mg·2LiOR can generate functionalized magnesium reagents from di-bromoheteroarenes, which can then react with various electrophiles. nih.gov

Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles offer another powerful route to pyridines and pyrimidines, with the metal catalyst playing a key role in the regio- and chemo-selectivity of the transformation. scilit.com Iron and manganese-based catalysts have also been explored for the synthesis of substituted pyrimidines. researchgate.netscilit.com

Modern Synthetic Techniques for Enhanced Efficiency

Contemporary synthetic chemistry offers advanced methods that accelerate reaction rates, improve product yields, and simplify purification processes. For the synthesis of substituted pyrimidines like this compound, microwave-assisted synthesis and solid-phase synthesis represent two prominent techniques that offer significant advantages over traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. arkat-usa.org The use of focused microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.netresearchgate.net

In the context of pyrimidine synthesis, microwave energy can be effectively applied to key steps such as amination and cross-coupling reactions. For instance, the synthesis of aminopyridines and diaminopyridines from halopyridine precursors has been successfully achieved using copper-catalyzed amination under microwave irradiation. researchgate.net This approach is capable of selectively substituting one or two halogen groups, achieving good to excellent yields in a fraction of the time required by conventional heating. researchgate.net

Research into the synthesis of related heterocyclic systems, such as 5-aminopyrazol-4-yl ketones, further demonstrates the efficiency of microwave dielectric heating. nih.gov Similarly, the preparation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which share a core structure, has been accomplished using a solvent-free microwave-assisted procedure, highlighting the eco-friendly potential of this technique. researchgate.net While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed, the principles are well-established through the successful synthesis of analogous compounds. A typical protocol would involve the irradiation of a dihalopyrimidine precursor with an amine source in a suitable solvent, potentially with a catalyst, in a dedicated microwave reactor.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours arkat-usa.org |

| Heating | Conductive, non-uniform | Dielectric, rapid, uniform researchgate.net |

| Yield | Often moderate | Generally improved researchgate.netresearchgate.net |

| Side Reactions | More prevalent | Often reduced |

| Energy Efficiency | Lower | Higher |

Solid-phase synthesis (SPS) provides a robust platform for the preparation of compound libraries and offers significant advantages in terms of purification and automation. smolecule.com In this methodology, a substrate is chemically anchored to an insoluble polymer resin, and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, eliminating the need for complex chromatographic purification until the final product is cleaved from the solid support. smolecule.com

The application of SPS to the synthesis of pyrimidine derivatives is well-documented. For example, an efficient solid-phase synthesis of pyrimido[4,5-d]pyrimidine derivatives has been described, where a polymer-bound pyrimidine precursor is treated with reagents like urea or thiourea to build the final heterocyclic system. nih.gov This strategy allows for the creation of structurally diverse molecules for potential use in combinatorial chemistry. nih.gov

For the synthesis of this compound, a hypothetical solid-phase approach could involve immobilizing a suitable pyrimidine precursor, such as 4,6-dichloro-5-bromopyrimidine, onto a resin. Subsequent sequential or simultaneous amination reactions could then be performed, followed by cleavage from the support to yield the desired product. This method is particularly advantageous for creating analogues of the target compound by using a variety of amines in the substitution step. The use of traceless linkers can also ensure that no residual functionalities from the linker remain on the final product. smolecule.com

Optimization of Reaction Conditions and Yields in Scalable Production

Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, reliability, and high yields. For this compound and its precursors, this involves a multifaceted approach focusing on several key parameters.

A primary consideration is the choice of starting materials and reagents. For instance, the synthesis of a related compound, 2,6-diamino-4-bromopyridine, required a shift from a route involving a potentially hazardous Curtius rearrangement to a safer and more straightforward regioselective amination process for large-scale production. researchgate.netacs.org

Optimization of reaction parameters is crucial. This includes:

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can stabilize transition states in nucleophilic substitution reactions.

Base: The choice and stoichiometry of the base (e.g., potassium carbonate, sodium hydride) are critical for facilitating reactions such as deprotonation and enhancing nucleophilicity.

Catalyst System: For cross-coupling reactions, such as those catalyzed by palladium or copper, the selection of the metal catalyst and the appropriate ligand is vital. acs.orgrsc.org For example, dialkylbiarylphosphine ligands have shown high catalytic turnover in reactions involving aryl halides. acs.org Copper-catalyzed amination offers a more economical alternative to palladium for certain C-N bond formations. rsc.org

Temperature and Time: Reaction temperatures are carefully controlled to balance reaction rate with the prevention of side-product formation. Optimized conditions for related bromopyrimidine syntheses often fall within the 80–120°C range, with reaction times varying from a few hours to a full day to maximize conversion.

Recent advancements in flow chemistry offer precise control over reaction parameters, enabling rapid optimization and enhanced safety for scalable synthesis. acs.org This technology allows for efficient mixing and heat transfer, often leading to increased yields and purity compared to traditional batch processing. acs.org A practical, scalable route to construct diverse 4-substituted 5-bromo-6-methylpyrimidines has been developed, underscoring the industrial importance of optimizing such syntheses. researchgate.net Through careful optimization of these factors, yields for key steps in the synthesis of brominated pyrimidine derivatives can be consistently high, often in the 70–85% range.

Table 2: Key Optimization Parameters for Scalable Synthesis

| Parameter | Consideration | Example from Related Syntheses |

|---|---|---|

| Reagents | Safety, cost, efficiency | Avoiding hazardous intermediates like those in Curtius rearrangements. acs.org |

| Solvent | Solubilizing power, boiling point, reaction compatibility | DMF, DMSO, Toluene, Dioxane. |

| Catalyst/Ligand | Activity, stability, cost, loading | Pd(OAc)₂, Cu(acac)₂ / Xantphos, BINAP. |

| Base | Strength, solubility, cost | K₂CO₃, NaH, LiHMDS. rsc.org |

| Temperature | Reaction rate vs. selectivity | 80–120°C. |

| Technology | Batch vs. Continuous Flow | Flow chemistry for precise control and safety. acs.org |

Reactions Involving the Bromine Substituent at Position 5

The bromine atom on the pyrimidine ring is a key functional group that participates in various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring of this compound are influenced by the electron-withdrawing nature of the pyrimidine nitrogens and the bromine atom. These features make the aromatic ring susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, can accelerate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

While direct examples involving this compound are not extensively detailed in the provided results, the principles of SNAr suggest that various nucleophiles, such as amines, alkoxides, and thiols, can displace the bromide. masterorganicchemistry.com For instance, related brominated pyrimidines undergo substitution with amines and other nucleophiles, often in polar aprotic solvents like DMF or DMSO with a base.

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation

The bromine atom at position 5 is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. alevelchemistry.co.ukillinois.edu

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. illinois.edu The reactivity of the C-Br bond makes it susceptible to oxidative addition, a key step in the catalytic cycle. illinois.edu For instance, 5-bromopyrimidine has been successfully coupled with furan-3-boronic acid. illinois.edu Nickel-catalyzed Suzuki-Miyaura couplings have also been developed as a more industrially friendly alternative, proceeding under mild conditions with a broad scope of boronic acids and electrophiles. orgsyn.org

Studies on related brominated pyrimidines demonstrate the utility of this reaction. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst like Pd(PPh₃)₄. mdpi.com These reactions are typically performed under an inert atmosphere at elevated temperatures. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | Furan-3-boronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 5-(Furan-3-yl)pyrimidine orgsyn.org |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by a palladium-copper system, to form C(sp²)-C(sp) bonds. nih.govrsc.org This method is widely used in the synthesis of complex molecules. nih.gov Research has shown that 5-bromo-2,4-diaminopyrimidine derivatives can be challenging substrates due to the coordinating properties of the diaminopyrimidine moiety. wordpress.com However, specific conditions, such as using a PdCl₂(dppf) catalyst with CuI in THF and triethylamine, have proven effective for coupling with alkynes like 1-hexyne. wordpress.com It has been noted that for less electron-rich alkynes, a higher catalyst loading may be necessary to ensure complete reaction. wordpress.com

Table 2: Example of Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Product |

|---|

Ligand Exchange and Transition Metal-Catalyzed Transformations

The bromine atom facilitates various other transition metal-catalyzed transformations beyond standard cross-coupling reactions. These reactions often involve ligand exchange at the metal center as a key mechanistic step. researchgate.net Palladium catalysts are frequently employed for these C-C bond formations. researchgate.net The choice of ligand is crucial and often depends on the specific reaction type, with phosphine-based ligands being widely used. researchgate.net The development of these catalytic systems is significant in industrial and pharmaceutical chemistry for creating complex organic molecules. researchgate.net

Chemical Transformations of the Amino Groups at Positions 4 and 6

The amino groups at the C4 and C6 positions of the pyrimidine ring are nucleophilic and can undergo a variety of chemical reactions, including cyclization, acylation, and alkylation.

Cyclocondensation Reactions for Fused Heterocyclic Ring Systems

The diamino functionality of this compound is a key structural feature that enables its use as a precursor for the synthesis of fused heterocyclic systems. sioc-journal.cnnih.govmetu.edu.tr These reactions involve the condensation of the diamine with a suitable bifunctional electrophile to form a new ring fused to the pyrimidine core.

For example, the condensation of a related compound, 5-bromopyridine-2,3-diamine, with benzaldehyde (B42025) leads to the formation of an imidazo[4,5-b]pyridine derivative. mdpi.com This type of reaction highlights the potential of vicinal diamines to form five-membered heterocyclic rings. Although this compound has its amino groups in a 1,3-relationship, it can still participate in cyclocondensation reactions with appropriate reagents to form six-membered fused rings. The synthesis of fused heterocyclic compounds is an active area of research due to their diverse applications in medicinal chemistry and material science. sioc-journal.cnnih.gov

Acylation and Alkylation of Amine Functionalities

The amino groups of this compound can be readily acylated or alkylated.

Acylation: Acylation involves the reaction of the amino groups with acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom. For instance, the acylation of related aminopyrimidines has been reported in the synthesis of various derivatives. researchgate.net

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides or other alkylating agents. This introduces an alkyl substituent on the nitrogen atom. In some cases, to control the extent of alkylation and prevent side reactions, a protection-deprotection strategy might be employed. For example, a Boc (tert-butoxycarbonyl) protecting group can be used on an amino group before alkylation, followed by its removal. The alkylation of diaminopyrimidines can sometimes lead to a mixture of products, including mono- and di-alkylated species, as well as regioisomers if the amino groups are in different chemical environments. mdpi.com For instance, the alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, formed from a diamine precursor, with various halogenated derivatives resulted in multiple regioisomers. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,4-Dioxane |

| 1-Hexyne |

| 2-Benzylamino-4-ethylamino-5-(hex-1-yn-1-yl)pyrimidine |

| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| 5-(Furan-3-yl)pyrimidine |

| 5-bromo-2,4-diaminopyrimidine |

| 5-bromo-2-benzylamino-4-ethylaminopyrimidine |

| 5-Bromopyridine-2,3-diamine |

| 5-Bromopyrimidine |

| This compound |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine |

| Benzaldehyde |

| Boc (tert-butoxycarbonyl) |

| CuI |

| DMF |

| DMSO |

| Furan-3-boronic acid |

| Imidazo[4,5-b]pyridine |

| K₃PO₄ |

| NiCl₂(PCy₃)₂ |

| Pd(PPh₃)₄ |

| PdCl₂(dppf) |

| t-Amyl Alcohol |

| THF |

Diazotization and Azo Coupling Reactions

The presence of two primary amino groups on the pyrimidine ring at positions 4 and 6 makes this compound a suitable substrate for diazotization, followed by azo coupling reactions to form highly colored azo compounds. jchemrev.comnih.gov

The general process of diazotization involves the treatment of a primary aromatic amine with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂), in a cold, acidic medium. jchemrev.com This reaction converts the amino groups into diazonium salt groups (-N₂⁺). Given that this compound possesses two amino groups, both mono- and bis-diazotization are theoretically possible, depending on the stoichiometric control of the reagents. The resulting pyrimidine diazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, in an electrophilic aromatic substitution reaction known as azo coupling. libretexts.org

Diazotization: The amine (this compound) is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., β-naphthol, N,N-dimethylaniline) to form the azo dye. jchemrev.comunb.ca The coupling with phenols is typically carried out under mild alkaline conditions, while coupling with aromatic amines is performed in acidic media. libretexts.org

The synthesis of azo dyes is a two-step process involving the formation of a diazonium ion from an aniline (B41778) derivative, which then couples with an aromatic compound. unb.ca This methodology is widely used for producing dyes with a range of colors, including yellow, red, orange, brown, and blue. unb.ca For instance, the reaction of a diazonium salt with β-naphthol dissolved in an alkaline solution typically yields a vibrant red azo compound. jchemrev.com

| Reaction Step | Reagents | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| Diazotization | This compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0-5 °C | 5-Bromo-4,6-bis(diazonium)pyrimidine chloride (hypothetical) |

| Azo Coupling (with Phenol) | Diazonium salt, β-Naphthol, Sodium Hydroxide (NaOH) | pH > 7.5, low temperature | Azo dye |

| Azo Coupling (with Amine) | Diazonium salt, N,N-Dimethylaniline, Acidic buffer | pH < 6, low temperature | Azo dye |

Comprehensive Analysis of Reaction Mechanisms and Kinetics

The reactions of this compound are governed by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring is inherently electron-deficient, and this is further influenced by the bromine atom (an electron-withdrawing group) and the two amino groups (electron-donating groups).

Mechanism of Diazotization and Azo Coupling: The mechanism of diazotization begins with the formation of the nitrosonium ion (N≡O⁺) from nitrous acid in the presence of a strong acid. The amino group of the pyrimidine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. jchemrev.comnih.gov

The azo coupling reaction is a classic example of electrophilic aromatic substitution. libretexts.org The diazonium salt acts as a weak electrophile. Therefore, the coupling component must contain a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NH₂) group, to sufficiently activate the aromatic ring for the substitution to occur. libretexts.org The positive charge of the diazonium ion is delocalized over both nitrogen atoms, but coupling occurs exclusively at the terminal nitrogen. libretexts.org

Reaction Kinetics: The kinetics of these reactions are influenced by several factors.

pH: The pH of the reaction medium is critical. Diazotization is carried out in a strongly acidic solution to generate the nitrosonium ion. For azo coupling, the pH determines the reactivity of the coupling component. Phenols are more reactive as their phenoxide ions at alkaline pH (>7.5), whereas aromatic amines are more reactive in their unprotonated form at acidic to neutral pH (<6). libretexts.org

Temperature: Diazotization reactions are performed at low temperatures (0–5 °C) because diazonium salts are generally unstable and can decompose, losing nitrogen gas (N₂) at higher temperatures. jchemrev.com

Reaction Medium: The choice of solvent and the presence of catalysts can affect reaction rates. For instance, some coupling reactions show accelerated rates when performed in biphasic systems like oil and water, a phenomenon termed "on water" catalysis, potentially due to unique hydrogen bonding at the interface. acs.org

Kinetic models for complex reactions involving pyrimidine derivatives, such as in pharmaceutical synthesis, are often developed to understand reaction pathways and optimize conditions. These models can account for various rate laws, including second-order kinetics which are first-order in both the substrate and a reagent. rsc.org

Regioselectivity and Stereoselectivity in Multi-Substituted Pyrimidine Derivatives

When this compound is used to synthesize more complex, multi-substituted derivatives, controlling the position (regioselectivity) and 3D orientation (stereoselectivity) of new chemical bonds is crucial.

Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another.

In the context of azo coupling , the position of substitution on the coupling partner is highly regioselective. The coupling almost always occurs at the para position relative to the activating group (e.g., -OH or -NH₂) if it is available. If the para position is blocked, coupling will then occur at an available ortho position. libretexts.org

In other substitutions on the pyrimidine ring itself, the existing substituents direct the position of further reactions. For example, in nucleophilic aromatic substitution reactions on substituted pyrimidines, the position of attack is governed by the electronic influence of the groups already present. Nucleophilic attack on some dichloropyrimidines has shown high regioselectivity, favoring substitution at the C-4 position. researchgate.net The synthesis of substituted pyrazolo[1,5-a]pyrimidines has also been achieved with high regioselectivity, which was confirmed by X-ray crystallography. eurjchem.com Similarly, palladium-catalyzed C6 arylation of pyrrolo[2,3-d]pyrimidine derivatives demonstrates excellent regioselectivity. acs.org

| Reaction Type | Controlling Factor | Predicted Outcome for this compound Derivatives |

|---|---|---|

| Azo Coupling | Electronic effect of activating group on coupling partner | Coupling occurs para to the -OH or -NH₂ group of the coupling component. libretexts.org |

| Nucleophilic Aromatic Substitution | Electronic and steric effects of ring substituents | Attack is directed to specific positions on the pyrimidine ring based on electronic activation. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Catalyst, ligand, and substrate structure | Can achieve highly selective substitution at specific carbon atoms, such as C6. acs.org |

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another.

E/Z Isomerism: Azo compounds derived from this compound can exist as E and Z stereoisomers due to the restricted rotation around the nitrogen-nitrogen double bond (-N=N-). In most cases, the trans (E) isomer is thermodynamically more stable and is the predominant product. libretexts.org

Chiral Derivatives: While this compound itself is achiral, its derivatization can introduce chiral centers. The stereoselective synthesis of pyrimidine derivatives, such as tetrahydropyrimidin-2(1H)-ones, can be achieved through methods like intramolecular cyclization or by using chiral precursors. bohrium.com The synthesis of complex, annulated pyrido[2,3-d]pyrimidines has been accomplished with high stereoselectivity via intramolecular hetero Diels-Alder reactions. beilstein-journals.org The use of chiral ligands in metal-catalyzed reactions or the incorporation of chiral moieties can direct the formation of a specific enantiomer or diastereomer. nih.govmit.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromopyrimidine 4,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-Bromopyrimidine-4,6-diamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the molecule's symmetry. The key signals expected are from the single aromatic proton at the C2 position and the protons of the two amino groups at the C4 and C6 positions.

The proton at the C2 position is expected to appear as a sharp singlet in the downfield region of the spectrum. Its chemical shift is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrimidine (B1678525) ring. Based on data from related pyrimidine structures, this signal is predicted to be in the range of δ 8.0-8.5 ppm .

The protons of the two -NH₂ groups are chemically equivalent and are expected to produce a single, potentially broad signal. The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects. This signal is typically observed in the range of δ 5.0-7.0 ppm . The integration of these signals would correspond to a 1:4 ratio (CH:NH₂).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | 8.0 - 8.5 | Singlet (s) | 1H |

| -NH₂ (C4, C6) | 5.0 - 7.0 | Broad Singlet (br s) | 4H |

Note: Predicted values are based on analysis of structurally similar compounds. The solvent used is typically DMSO-d₆ or CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights

A proton-decoupled ¹³C NMR spectrum would provide direct information about the carbon skeleton. The molecule contains four unique carbon environments.

C4 and C6: These two carbons are equivalent and are directly attached to amino groups. The strong electron-donating effect of the nitrogen atoms will cause these signals to appear significantly upfield compared to other aromatic carbons, likely in the range of δ 155-165 ppm .

C2: This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. Its resonance is predicted to be in the range of δ 150-155 ppm .

C5: The carbon atom bearing the bromine substituent is expected to be the most shielded of the ring carbons due to the "heavy atom effect" of bromine. Its chemical shift is anticipated in the region of δ 90-100 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| C4, C6 | 155 - 165 |

| C5 | 90 - 100 |

Note: Predicted values are based on analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no correlations for the H-2 proton, confirming it is an isolated spin system. This helps to verify its assignment as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a clear cross-peak between the signal for the H-2 proton and the signal for the C2 carbon, confirming their direct attachment. No other cross-peaks would be expected in the aromatic region, as C4, C5, and C6 are quaternary (lacking directly attached protons).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, the following key correlations would be expected:

The H-2 proton would show correlations to the C4 and C6 carbons, unequivocally establishing the connectivity around the pyrimidine ring.

The amine protons (-NH₂) would show correlations to the carbons they are attached to (C4 and C6) and to the adjacent C5 carbon. This would confirm the positions of the amino groups relative to the brominated carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be dominated by absorptions from the amino groups and the pyrimidine ring.

N-H Stretching: The amino groups will give rise to characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. Typically, two bands are observed for a primary amine: one for the asymmetric stretch (higher frequency) and one for the symmetric stretch (lower frequency).

N-H Bending: The scissoring vibration of the -NH₂ groups is expected to appear as a strong band in the 1600-1650 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyrimidine ring bonds will produce a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds (amine-ring) will likely appear in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 500-650 cm⁻¹ .

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3200 - 3500 | Medium-Strong |

| N-H Scissoring Bend | 1600 - 1650 | Strong |

| C=N, C=C Ring Stretching | 1400 - 1600 | Medium-Strong, Multiple Bands |

| C-N Stretching | 1250 - 1350 | Medium |

| C-Br Stretching | 500 - 650 | Medium-Weak |

Note: Predicted values are based on characteristic functional group frequencies and data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While N-H and other polar group vibrations are often weaker in Raman spectra, the symmetric vibrations of the pyrimidine ring are typically strong and easily identifiable.

Ring Breathing Modes: The symmetric "breathing" vibration of the pyrimidine ring is expected to produce a very strong and sharp signal, often in the 980-1020 cm⁻¹ range. This is a characteristic feature for many pyrimidine derivatives.

C-Br Stretching: The C-Br stretch, while also visible in IR, can sometimes produce a more intense signal in the Raman spectrum in the 500-650 cm⁻¹ region.

C-H and N-H Stretching: The C-H stretch of the C2-H bond would appear around 3000-3100 cm⁻¹ , while the N-H stretches would be visible but likely weaker than in the FTIR spectrum.

The combination of these spectroscopic techniques provides a powerful and comprehensive toolkit for the definitive structural elucidation and characterization of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's mass, which allows for the determination of its elemental composition. For this compound, with the molecular formula C₄H₅BrN₄, the theoretical exact mass can be calculated. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum, separated by two mass-to-charge (m/z) units.

| Isotopologue | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₄H₆⁷⁹BrN₄⁺ | 188.9828 |

| [M(⁸¹Br)+H]⁺ | C₄H₆⁸¹BrN₄⁺ | 190.9808 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing its fragmentation products. nationalmaglab.orgnih.gov In a typical MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of its structure.

Common fragmentation pathways for nitrogen-containing heterocyclic compounds often involve the loss of small neutral molecules such as HCN and NH₃. libretexts.orgmsu.edu For this compound, key fragmentation steps would likely include the loss of the bromine radical, followed by the sequential elimination of cyanamide (B42294) (CH₂N₂) or hydrogen cyanide (HCN) from the pyrimidine ring.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 189/191 | 110 | Br | [C₄H₅N₄]⁺ |

| 110 | 83 | HCN | [C₃H₄N₃]⁺ |

| 110 | 68 | CH₂N₂ | [C₃H₃N₂]⁺ |

| 83 | 56 | HCN | [C₂H₃N₂]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Based on the crystallographic data of 5-bromopyridine-2,3-diamine, the pyrimidine ring in this compound is expected to be nearly planar. researchgate.net The C-Br bond length will be a key parameter, and in related structures, it is typically around 1.88 to 1.90 Å. The C-N bond lengths within the aromatic ring will be shorter than a typical C-N single bond, indicative of their aromatic character. The exocyclic C-NH₂ bond lengths are also of interest.

| Parameter | Expected Value | Reference/Comment |

|---|---|---|

| C-Br Bond Length | ~1.89 Å | Based on related brominated heterocycles. |

| C-N (ring) Bond Length | ~1.33 - 1.38 Å | Typical for aromatic N-heterocycles. |

| C-C (ring) Bond Length | ~1.39 - 1.42 Å | Typical for aromatic systems. |

| C-N (exocyclic) Bond Length | ~1.35 Å | Indicative of some double bond character due to resonance. |

| N-C-N Bond Angle | ~115 - 120° | Within the pyrimidine ring. |

| C-C-Br Bond Angle | ~120° | Reflecting sp² hybridization. |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is anticipated to be dominated by hydrogen bonding and potentially halogen bonding and π-π stacking interactions. The two amino groups are excellent hydrogen bond donors, while the ring nitrogen atoms are effective hydrogen bond acceptors. This is expected to lead to the formation of extensive intermolecular hydrogen-bonding networks, such as N-H···N interactions, which are commonly observed in the crystal structures of aminopyrimidines and aminopyridines. researchgate.netmdpi.com These interactions play a crucial role in stabilizing the crystal lattice.

Furthermore, the bromine atom can participate in halogen bonding (C-Br···N or C-Br···Br), and the electron-deficient pyrimidine ring can engage in π-π stacking interactions, further influencing the supramolecular architecture. researchgate.net

Electronic Absorption Spectroscopy for Electronic Transitions (e.g., UV-Vis)

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. uzh.chlibretexts.org The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

The pyrimidine ring constitutes a π-conjugated system. The absorption of UV radiation can promote an electron from a π bonding orbital to a π* antibonding orbital. These π → π* transitions are typically of high intensity (large molar absorptivity, ε). The presence of the amino groups as auxochromes will likely cause a bathochromic (red) shift of these absorptions compared to the unsubstituted pyrimidine.

The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups also possess non-bonding electrons (n-electrons). The excitation of these electrons to a π* antibonding orbital results in n → π* transitions. These transitions are generally of lower energy and intensity compared to π → π* transitions and would appear at longer wavelengths. The solvent polarity can influence the position of these absorption bands; for instance, n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. tanta.edu.eg

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Chromophore |

|---|---|---|---|

| π → π | 200 - 300 | High | Pyrimidine ring |

| n → π | > 300 | Low | N atoms in the ring and amino groups |

Computational Chemistry and Theoretical Investigations of 5 Bromopyrimidine 4,6 Diamine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 5-Bromopyrimidine-4,6-diamine, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a deep understanding of its fundamental characteristics.

Geometry Optimization and Conformational Landscapes

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation. The pyrimidine (B1678525) ring is expected to be largely planar, with the primary conformational flexibility arising from the rotation of the two amino (-NH2) groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C4-N(amino) | ~1.35 Å |

| C6-N(amino) | ~1.35 Å | |

| C5-Br | ~1.89 Å | |

| N1-C2 | ~1.34 Å | |

| C4-C5 | ~1.42 Å | |

| Bond Angle | N1-C6-N(amino) | ~118° |

| N3-C4-N(amino) | ~118° | |

| C4-C5-Br | ~120° | |

| Dihedral Angle | H-N-C4-C5 | ~0° or ~180° (planar or anti-planar) |

Note: The values in this table are hypothetical and based on expected values for similar structures. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino groups, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the pyrimidine ring, with potential contributions from the bromine atom, indicating that these are the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

Note: These are representative values and would be determined precisely from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino groups due to their lone pairs of electrons. The hydrogen atoms of the amino groups and the region around the carbon atoms would exhibit positive potential (blue). The bromine atom would have a region of slightly negative to neutral potential. This mapping helps in understanding intermolecular interactions and the initial steps of chemical reactions.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a more quantitative measure of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Table 3: Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / η | 0.38 eV-1 |

| Electrophilicity Index (ω) | μ2 / 2η | 2.78 eV |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the theoretical model. For this compound, these predictions are highly valuable.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of experimental IR and Raman spectral bands to specific molecular vibrations, such as the N-H stretching of the amino groups, C-N stretching of the pyrimidine ring, and the C-Br stretching.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when compared to experimental spectra, can aid in the structural elucidation of the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. This provides insight into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Computational Elucidation of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry can be employed to study the dynamics of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways.

This involves locating the transition state (TS) structures, which are the saddle points on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For instance, the mechanism of electrophilic substitution on the pyrimidine ring or nucleophilic substitution of the bromine atom could be investigated. These calculations would provide a detailed, atomistic understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone.

Studies on Tautomerism and Isomerism of the Diamine Scaffold

Computational chemistry and theoretical investigations play a crucial role in understanding the nuanced structural and electronic properties of heterocyclic molecules like this compound. A key area of this research is the study of tautomerism and isomerism, which can significantly influence the compound's chemical reactivity, physical properties, and biological activity. For the this compound scaffold, theoretical studies focus on the potential for prototropic tautomerism, specifically the amino-imino equilibrium.

The 4,6-diaminopyrimidine (B116622) core can exist in several tautomeric forms due to the migration of protons between the exocyclic amino groups and the nitrogen atoms of the pyrimidine ring. The primary tautomeric equilibrium to consider is between the canonical diamino form and various amino-imino forms.

The canonical form, 5-Bromo-pyrimidine-4,6-diamine, is generally expected to be the most stable tautomer in the gas phase and in nonpolar solvents. This stability is largely attributed to the aromaticity of the pyrimidine ring. Computational studies on similar aminopyrimidine and aminopyridine systems have consistently shown that the amino form is energetically favored over the imino form. For instance, density functional theory (DFT) calculations on 2-aminopyridine (B139424) derivatives have shown the canonical amino structure to be significantly more stable than its imino tautomers.

However, the relative stability of these tautomers can be influenced by several factors, including the electronic effects of substituents and the polarity of the solvent. The bromine atom at the 5-position, being an electron-withdrawing group, can influence the electron density distribution in the pyrimidine ring and potentially affect the tautomeric equilibrium.

Theoretical calculations, typically employing methods such as DFT with various basis sets (e.g., B3LYP/6-311++G(d,p)), are used to predict the optimized geometries and relative energies of the possible tautomers. These calculations help in quantifying the energy difference between the tautomeric forms and predicting the dominant species under different conditions.

Below is a representative table illustrating the kind of data generated from such computational studies. The values presented are hypothetical and serve to demonstrate the expected relative stabilities of the potential tautomers of the 4,6-diaminopyrimidine scaffold, based on findings for analogous compounds.

| Tautomer Name | Structure | Relative Energy (kcal/mol) |

| This compound (Canonical Diamino) |  | 0.00 |

| 5-Bromo-6-imino-1,6-dihydropyrimidin-4-amine (Amino-Imino) |  | +8.5 |

| 5-Bromo-4-imino-1,4-dihydropyrimidin-6-amine (Amino-Imino) |  | +9.2 |

| 5-Bromopyrimidine-4,6-diimine (Diimino) |  | +18.7 |

Note: The structures are illustrative, and the energy values are hypothetical, based on typical computational results for similar aminopyrimidine systems.

The data in the table suggests that the canonical diamino form is the most stable, with the amino-imino tautomers being significantly higher in energy. The diimino form is predicted to be the least stable. The energy barriers for the proton transfer between these tautomers can also be calculated, providing insight into the kinetics of the tautomerization process.

Solvation effects are another critical aspect of these computational studies. Polar solvents can stabilize the more polar tautomers through hydrogen bonding and dipole-dipole interactions. It is conceivable that in a polar protic solvent, the energy difference between the diamino and amino-imino forms could be reduced, although the diamino form is still expected to be the predominant species.

Applications of 5 Bromopyrimidine 4,6 Diamine in Chemical Sciences

Precursor in the Synthesis of Complex Heterocyclic Compounds

The unique arrangement of functional groups in 5-Bromopyrimidine-4,6-diamine makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic structures. The amino groups can participate in condensation and amination reactions, while the bromine atom serves as a handle for cross-coupling reactions, enabling the construction of intricate molecular architectures.

Building Block for Pyrimidine-Fused Polycyclic Systems

The synthesis of fused pyrimidine (B1678525) systems is of great interest due to their prevalence in biologically active molecules, including purines and pteridines. wikipedia.org this compound serves as a strategic precursor for creating such polycyclic systems. The diamino-substituents can be utilized to build an adjacent ring through cyclization reactions with appropriate bifunctional reagents. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyridopyrimidines, which are scaffolds with diverse pharmacological properties.

Furthermore, the bromine atom at the 5-position is pivotal for constructing fused rings via transition-metal-catalyzed cross-coupling reactions. Techniques like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, or alkynyl groups, which can subsequently undergo intramolecular cyclization to form fused aromatic or heteroaromatic rings. This approach provides a modular and efficient route to complex, multi-ring systems that are otherwise challenging to synthesize.

Intermediate in the Preparation of Diverse Chemical Libraries

In modern drug discovery, diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. nih.govnih.gov this compound is an excellent scaffold for generating such chemical libraries due to its multiple points for diversification.

The three distinct functional sites—the two amino groups and the bromine atom—can be selectively functionalized. For example, one amino group can be acylated or alkylated, followed by a Suzuki coupling at the bromine position, and finally, a different modification on the second amino group. This stepwise approach allows for the systematic introduction of a wide variety of substituents, leading to a large library of related but structurally distinct compounds from a single starting material. The resulting libraries of pyrimidine derivatives can then be screened against various biological targets to identify novel therapeutic leads. rcsb.org

Scaffold for the Development of Advanced Materials

The inherent properties of the this compound molecule, particularly its capacity for hydrogen bonding and its potential for polymerization, make it a candidate for the development of novel materials with specialized functions.

Components in Supramolecular Assemblies

The two amino groups and the nitrogen atoms within the pyrimidine ring of this compound are excellent hydrogen bond donors and acceptors, respectively. This characteristic allows the molecule to self-assemble into ordered, non-covalent structures known as supramolecular assemblies. These assemblies are held together by a network of hydrogen bonds, forming well-defined architectures like sheets or chains in the solid state. nih.govnih.gov

The study of similar diaminopyrimidine structures shows that they form complex hydrogen-bonded networks. nih.gov The specific geometry and strength of these interactions can be tuned by modifying the substituents on the pyrimidine ring. The formation of these robust hydrogen-bonded frameworks is a key principle in crystal engineering, where the goal is to design and synthesize solid-state materials with desired physical properties, such as nonlinear optical activity or specific host-guest recognition capabilities. acs.org

Precursors for Polymeric Materials

Diamines are fundamental monomers in the synthesis of various polymers, most notably polyamides (like nylon) and polyimides. nih.gov With its two primary amine groups, this compound can act as a diamine monomer in polycondensation reactions. When reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), it can form polyamides. The incorporation of the pyrimidine ring into the polymer backbone can impart unique properties to the resulting material, such as enhanced thermal stability, specific mechanical properties, and chemical resistance. researchgate.net

The general scheme for such a polymerization is shown below, highlighting how the diamine and a generic dicarboxylic acid chloride would react to form a polyamide chain.

| Monomer 1 | Monomer 2 | Polymer Type | Potential Properties |

| This compound | Dicarboxylic acid chloride | Polyamide | High thermal stability, rigidity from the pyrimidine ring. |

| This compound | Dianhydride | Polyimide | Excellent thermal and chemical resistance, good mechanical strength. |

Significance in Medicinal Chemistry Research and Drug Design Principles

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rcsb.org This scaffold is a key component in numerous therapeutic agents, particularly as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacteria, protozoa, and human cells. rcsb.orgnih.gov Drugs like Trimethoprim and Pyrimethamine are based on this core structure.

This compound serves as a valuable starting point for the design of new therapeutic agents based on several key principles:

Bioisosterism and Mimicry: The diaminopyrimidine core can act as a bioisostere for the purine (B94841) ring system found in nucleotides, allowing it to interact with enzymes that process nucleic acids, such as kinases and polymerases.

Structure-Activity Relationship (SAR) Studies: The bromine atom provides a convenient site for modification. In drug design, chemists systematically replace the bromine with various other functional groups using cross-coupling reactions to explore the structure-activity relationship. This process helps in optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The presence of bromine itself can also enhance binding affinity or introduce other favorable properties. nih.gov

Targeted Covalent Inhibition: The pyrimidine ring can be further functionalized to include reactive groups that form covalent bonds with specific amino acid residues (like cysteine) in a target protein. This strategy is used to design highly potent and selective irreversible inhibitors.

Kinase Inhibition: The 4,6-diaminopyrimidine (B116622) scaffold has been utilized in the design of various kinase inhibitors, which are a major class of anti-cancer drugs. nih.gov These molecules often target the ATP-binding site of kinases. For example, derivatives of pyrimidine-4,6-diamine have been designed as potent and selective inhibitors of Janus kinase 3 (JAK3). nih.gov Similarly, other derivatives have shown dual inhibitory activity against EGFR and HER2 kinases. nih.gov

The table below summarizes the significance of the structural components of this compound in the context of drug design.

| Structural Component | Role in Drug Design | Therapeutic Examples/Targets |

| 4,6-Diaminopyrimidine Core | Privileged scaffold, purine mimic, hydrogen bonding interactions with target proteins. | Dihydrofolate Reductase (DHFR) inhibitors (e.g., Trimethoprim), Kinase inhibitors (e.g., JAK3, EGFR/HER2). rcsb.orgnih.govnih.gov |

| 5-Bromo Substituent | Handle for synthetic modification (SAR studies), potential to enhance binding affinity through halogen bonding. | Development of various enzyme inhibitors and receptor modulators. nih.gov |

| Amine Groups | Key hydrogen bond donors, sites for substitution to modulate solubility and target interactions. | Anti-tubercular agents, inhibitors of Cryptosporidium parvum DHFR. nih.govmdpi.com |

Role as a Synthetic Intermediate for Potential Ligands

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The diamino-pyrimidine core is a recognized pharmacophore in many biologically active molecules, particularly in the development of kinase inhibitors.

The presence of the bromine atom at the 5-position and the amino groups at the 4- and 6-positions provides multiple reactive sites for further chemical modifications. This allows for the systematic construction of diverse molecular architectures, which is a crucial aspect of modern drug discovery. For instance, derivatives of the pyrimidine-4,6-diamine scaffold have been investigated as potent inhibitors of Janus kinases (JAKs), which are key targets for inflammatory and autoimmune diseases. nih.gov Substituted 4,6-diaminopyrimidines have also been explored for their ability to block the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov

The amino groups can undergo various reactions, such as N-alkylation, N-arylation, and acylation, to introduce different substituents that can modulate the compound's biological activity and physicochemical properties. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of functional groups.

The following table provides examples of kinase inhibitors that are based on a diaminopyrimidine scaffold, illustrating the importance of this core structure in ligand design.

| Scaffold | Target Kinase | Significance |

|---|---|---|

| 2,4-Diaminopyrimidine | Hematopoietic Progenitor Kinase 1 (HPK1) | Inhibitors are being explored for cancer immunotherapy. nih.gov |

| Pyrimidine-4,6-diamine | Janus Kinase 3 (JAK3) | Selective inhibitors show potential for treating autoimmune diseases. nih.gov |

| 2,4-Diaminopyrimidine | Tropomyosin Receptor Kinase (TRK) | Inhibitors are used in the treatment of cancers caused by NTRK gene fusion. researchgate.net |

| N2,N4-Diphenylpyrimidine-2,4-diamine | Cyclin-Dependent Kinase 2 (CDK2) and 9 (CDK9) | Potent inhibitors have been identified with potential antitumor activity. rsc.org |

Contributions to Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. eurekaselect.com The this compound scaffold is an excellent starting point for SAR studies due to its multiple points for modification.

By systematically altering the substituents on the pyrimidine ring, chemists can explore the chemical space around the core structure and identify key interactions with biological targets. The bromine atom at the 5-position can be replaced with a variety of other groups to probe the effect of size, electronics, and lipophilicity on activity. For example, replacing the bromine with different aryl or heteroaryl groups through cross-coupling reactions can lead to significant changes in biological potency.

Similarly, modification of the 4- and 6-amino groups allows for the exploration of hydrogen bonding interactions and the occupation of different pockets within a target's binding site. SAR studies on pyrimidine-4-carboxamides have demonstrated how modifications at different positions can optimize potency and lipophilicity. researchgate.net Furthermore, the development of macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors highlights the impact of conformational restriction on binding affinity. nih.gov

The table below summarizes key findings from SAR studies on various diaminopyrimidine analogs, showcasing the importance of systematic structural modifications.

| Analog Series | Key SAR Finding | Therapeutic Target | Reference |

|---|---|---|---|

| Pyrimidine-4-carboxamides | Conformational restriction of an N-methylphenethylamine group increased inhibitory potency. | N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | researchgate.net |

| Macrocyclic 2,4-diaminopyrimidines | Macrocyclization was an effective strategy for designing potent inhibitors with novel scaffolds. | Hematopoietic Progenitor Kinase 1 (HPK1) | nih.gov |

| 2,4-Diaminopyrimidine derivatives | Systematic modification of substituents led to the identification of a potent pan-TRK inhibitor. | Tropomyosin Receptor Kinase (TRK) | researchgate.net |

| 6-Methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives | A halogen group established an electrostatic dipole-dipole interaction, causing the DFG activation loop to flip. | Aurora A Kinase | nih.gov |

Utility in Exploratory Organic Reaction Development

Beyond its applications in medicinal chemistry, this compound is a useful substrate in the development of new synthetic methodologies. The presence of both a halogenated aryl ring and nucleophilic amino groups allows it to be employed in a variety of chemical transformations.

The carbon-bromine bond is a key functional group for participating in transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura reaction has been successfully applied to similar 5-bromopyrimidine (B23866) derivatives to form new carbon-carbon bonds with various aryl and heteroaryl boronic acids. mdpi.com This highlights the potential of this compound as a substrate for exploring and optimizing such coupling reactions.

The amino groups on the pyrimidine ring can influence the reactivity of the molecule and can also be used as directing groups in certain reactions. Furthermore, the development of regioselective synthesis protocols, such as lithiation-substitution, on related bromo-pyrimidinone systems demonstrates the potential for selective functionalization of the pyrimidine core. nih.gov The exploration of such selective reactions is crucial for the efficient synthesis of complex molecules.

The amination of related dichloropyrimidines using palladium catalysis has been studied, which provides a basis for exploring similar transformations with this compound to create novel di- and poly-substituted pyrimidine structures. nih.govresearchgate.net The versatility of the pyrimidine scaffold in various synthetic transformations makes it an important building block in the field of organic chemistry. researchgate.net

Future Perspectives and Emerging Research Directions for 5 Bromopyrimidine 4,6 Diamine

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for producing pyrimidine (B1678525) derivatives. sdit.ac.inacademicjournals.org Future research on 5-Bromopyrimidine-4,6-diamine will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents. academicjournals.orgtandfonline.com

Key strategies in this area include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product, are highly efficient. tandfonline.com Developing MCRs for the synthesis or derivatization of this compound would streamline processes, reduce waste, and improve atom economy. rsc.org

Catalysis: The use of novel catalysts is a cornerstone of green chemistry. This includes metal-free heterogeneous organocatalysts, biocatalysts like enzymes, and nanocatalysts which offer high efficiency and recyclability. tandfonline.comtandfonline.com For instance, iridium-catalyzed multicomponent synthesis has been shown to be effective for other pyrimidines, proceeding via condensation and dehydrogenation steps. rsc.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are becoming more common. tandfonline.com These techniques can significantly shorten reaction times, increase yields, and lead to purer products compared to conventional heating methods. academicjournals.orgtandfonline.com

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or without any solvent ("grindstone chemistry" or ball milling) represents a significant step towards sustainability. tandfonline.comnbinno.commdpi.com These approaches reduce reliance on volatile and often toxic organic solvents. mdpi.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Methodology | Stepwise reactions | Multicomponent, one-pot reactions |

| Energy Source | Conventional heating | Microwave, Ultrasound |

| Solvents | Volatile organic compounds | Water, Ionic liquids, Solvent-free |

| Catalysts | Homogeneous metal catalysts | Heterogeneous, recyclable, biocatalysts |

| Waste Generation | High | Minimal |

| Reaction Time | Long | Short |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its use as a standard building block, future research will delve into the novel reactivity of the this compound core. The aim is to develop "molecular editing" tools that allow for the late-stage modification of the pyrimidine ring itself, providing rapid access to diverse chemical structures that would be difficult to synthesize traditionally. nih.gov

Emerging areas of exploration include:

Skeletal Editing and Deconstruction-Reconstruction: This strategy involves chemically transforming the pyrimidine ring into an intermediate that can be rebuilt into a different heterocyclic system. nih.gov For example, pyrimidines can be converted into pyrazoles through a formal carbon deletion, a transformation that leverages the different chemical properties of the resulting heterocycle. accessscience.com Such methods could enable the conversion of a this compound derivative into a corresponding pyrazole (B372694) or pyridine (B92270) analog, rapidly diversifying the molecular scaffold for structure-activity relationship (SAR) studies. nih.gov

Ring Expansion/Contraction: Research into reactions that selectively cleave bonds within the pyrimidine ring to allow for the insertion or deletion of atoms could lead to novel heterocyclic systems. For instance, methods have been developed to expand pyrazoles into pyrimidines through N-N bond cleavage and carbon atom insertion, a strategy that could potentially be reversed or adapted for pyrimidines. miami.edu

Direct C-H Functionalization: While the bromine atom provides a classical site for cross-coupling reactions, future work will likely focus on the direct functionalization of the C-H bond at the 2-position of the pyrimidine ring. This avoids the need for pre-functionalization and offers a more atom-economical route to novel derivatives.

Integration of Machine Learning and Artificial Intelligence in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of new molecules based on the this compound scaffold. nih.gov These computational tools can analyze vast datasets to predict molecular properties, propose novel structures, and optimize synthetic pathways, significantly accelerating the discovery process. nih.govnih.gov

Future applications in this domain will focus on:

Predictive Modeling: ML models, such as deep neural networks and support vector machines, can be trained to predict the biological activity, toxicity (ADMET properties), and physicochemical characteristics of novel this compound derivatives. rsc.orgresearchgate.net This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. nih.gov